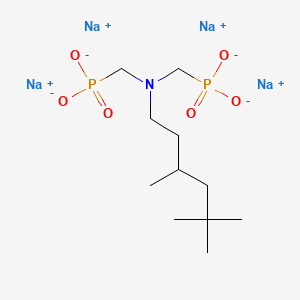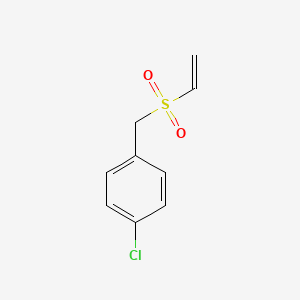![molecular formula C14H23ClN2O2 B13775318 [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride CAS No. 69781-36-8](/img/structure/B13775318.png)
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is a chemical compound with the molecular formula C14H23ClN2O2 and a molecular weight of 286.798 g/mol. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves several steps. One common method includes the esterification of 4-aminobenzoic acid with 2-methylpropyl alcohol, followed by the formation of the azanium chloride salt. The reaction conditions typically involve the use of a strong acid catalyst and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium hydroxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals .
Biology
In biological research, this compound is used to study enzyme interactions and protein binding. Its unique structure allows it to act as a probe in various biochemical assays .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Wirkmechanismus
The mechanism of action of [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-cyclopentylazanium chloride
- [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride
Uniqueness
Compared to similar compounds, [2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various applications sets it apart from other related compounds.
Eigenschaften
CAS-Nummer |
69781-36-8 |
|---|---|
Molekularformel |
C14H23ClN2O2 |
Molekulargewicht |
286.80 g/mol |
IUPAC-Name |
[2-methyl-1-(propan-2-ylamino)propan-2-yl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-10(2)16-9-14(3,4)18-13(17)11-5-7-12(15)8-6-11;/h5-8,10,16H,9,15H2,1-4H3;1H |
InChI-Schlüssel |
ZYEKTDLNVTXQNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)


![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)
